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Compound of Interest

Compound Name: 5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

flavonoid derivative, 5-Acetoxy-7-hydroxyflavone. Due to the limited availability of direct

experimental spectra for this specific compound in publicly accessible databases, this guide

presents a comprehensive analysis based on established spectroscopic principles and data

from closely related structural analogs. The information herein is intended to serve as a

valuable reference for the identification, characterization, and quality control of 5-Acetoxy-7-
hydroxyflavone in research and drug development settings.

Chemical Structure and Properties
5-Acetoxy-7-hydroxyflavone is a synthetic flavonoid derived from the naturally occurring 5,7-

dihydroxyflavone, also known as chrysin. The introduction of an acetoxy group at the C-5

position alters its physicochemical properties, which can influence its biological activity and

pharmacokinetic profile.

IUPAC Name: (7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate

Molecular Formula: C₁₇H₁₂O₅

Molecular Weight: 296.27 g/mol

CAS Number: 132351-58-7
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Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data for 5-Acetoxy-7-hydroxyflavone. These predictions are

derived from the analysis of spectral data for structurally similar flavonoids.

¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for elucidating the proton environment in a molecule. The

predicted chemical shifts for 5-Acetoxy-7-hydroxyflavone are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 5-Acetoxy-7-hydroxyflavone (in DMSO-d₆)
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Proton
Position

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-3 ~6.8 s -

Characteristic

singlet for the H-

3 proton of the

flavone C-ring.

H-6 ~6.4 d ~2.0

Doublet due to

coupling with H-

8.

H-8 ~6.8 d ~2.0

Doublet due to

coupling with H-

6.

H-2', H-6' ~7.9 m -

Multiplet for the

ortho protons of

the B-ring.

H-3', H-4', H-5' ~7.5 m -

Multiplet for the

meta and para

protons of the B-

ring.

7-OH ~10.9 br s -

Broad singlet for

the hydroxyl

proton,

exchangeable

with D₂O.

5-OCOCH₃ ~2.3 s -

Singlet for the

methyl protons of

the acetoxy

group.

Note: Predicted values are based on the analysis of spectral data for 5-hydroxyflavone, 7-

hydroxyflavone, and their acetylated derivatives.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Table

2 outlines the predicted chemical shifts for the carbon atoms of 5-Acetoxy-7-hydroxyflavone.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Acetoxy-7-hydroxyflavone (in DMSO-d₆)

Carbon Position Predicted Chemical Shift (δ, ppm)

C-2 ~163

C-3 ~107

C-4 ~182

C-4a ~106

C-5 ~151

C-6 ~100

C-7 ~165

C-8 ~95

C-8a ~157

C-1' ~131

C-2', C-6' ~126

C-3', C-5' ~129

C-4' ~132

5-OCOCH₃ ~169

5-OCOCH₃ ~21

Note: Predicted values are based on the analysis of spectral data for 5,7-dihydroxyflavone and

related acetylated flavonoids.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands expected for 5-Acetoxy-7-hydroxyflavone are listed in Table

3.

Table 3: Predicted IR Spectral Data for 5-Acetoxy-7-hydroxyflavone

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 O-H stretch Phenolic hydroxyl

~3100-3000 C-H stretch Aromatic

~1760 C=O stretch Ester (acetoxy)

~1650 C=O stretch γ-pyrone

~1610, 1580, 1490 C=C stretch Aromatic rings

~1200 C-O stretch Ester (acetoxy)

Note: Predicted values are based on general IR correlation tables and data for similar flavonoid

structures.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-Acetoxy-7-hydroxyflavone, the expected molecular ion peak [M]⁺

would be observed at an m/z of 296.

The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-

Alder (RDA) reactions of the C-ring. For 5-Acetoxy-7-hydroxyflavone, key expected

fragments would arise from:

Loss of the acetoxy group: A prominent fragment at m/z 237 [M - 43]⁺ corresponding to the

loss of the acetyl group (CH₃CO).

RDA fragmentation: Cleavage of the C-ring leading to characteristic fragments of the A and B

rings.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

flavonoids like 5-Acetoxy-7-hydroxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for protons.

¹H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters

include a sufficient number of scans for a good signal-to-noise ratio, an appropriate

relaxation delay, and a spectral width that covers the entire proton chemical shift range.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required compared to ¹H NMR. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments can be performed to differentiate

between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the

solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be

recorded and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources,

coupled with analyzers like Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in

positive or negative ion mode. For structural elucidation, tandem mass spectrometry

(MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to

collision-induced dissociation (CID).

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the

fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

flavonoid compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetoxy-7-hydroxyflavone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180081#spectroscopic-data-for-5-acetoxy-7-
hydroxyflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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